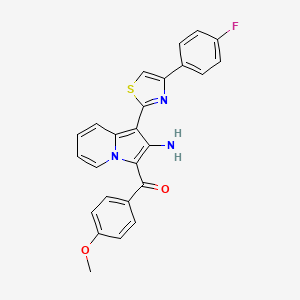

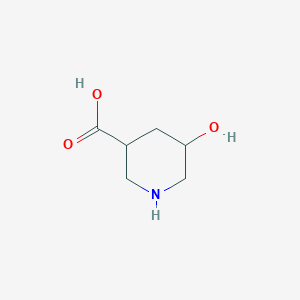

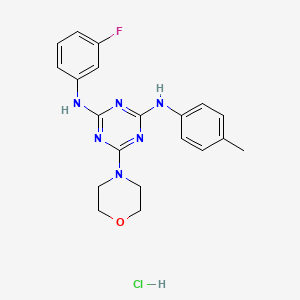

![molecular formula C18H11N3O4 B2537944 6-氨基-2-(4-硝基苯基)-1H-苯并[de]异喹啉-1,3(2H)-二酮 CAS No. 919213-50-6](/img/structure/B2537944.png)

6-氨基-2-(4-硝基苯基)-1H-苯并[de]异喹啉-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, which is a class of compounds known for their potential applications in photoinitiating systems for polymerization processes. These compounds can be activated by various visible LEDs, and they exhibit a range of photochemical behaviors, including panchromatic properties under certain conditions. The presence of amino and nitro substituents on the benzo[de]isoquinoline dione ring system is crucial for their photoinitiating abilities and can significantly enhance polymerization efficiency compared to traditional systems like camphorquinone-based ones .

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions that yield complex molecules with specific substituents, such as amino and nitro groups. These substituents are strategically placed to influence the photophysical properties of the compounds. Although the exact synthesis of 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as IR, 1H NMR, and single-crystal X-ray diffraction, which are essential for confirming the structure and purity of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been determined using single-crystal X-ray diffraction. These structures often feature a dihydropyridine ring and a cyclohexene ring adopting sofa conformations, with the planar atoms of the dihydropyridine ring forming a significant dihedral angle with the benzene ring. This structural conformation is likely to influence the electronic properties and, consequently, the photoinitiating behavior of the compound .

Chemical Reactions Analysis

The chemical reactions involving 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives are primarily focused on their role as photoinitiators. These compounds can initiate both the ring-opening cationic polymerization of epoxides and the free radical polymerization of acrylates when exposed to light from LEDs of various wavelengths. The presence of nitro and amino groups allows for reactions under a wide spectrum of light, including blue, green, or red, indicating their versatility in polymerization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives are closely tied to their molecular structure and substituents. The photophysical properties, such as absorption and fluorescence, as well as electrochemical behaviors, are key to understanding their efficiency as photoinitiators. These properties have been investigated using techniques like steady-state photolysis, fluorescence, cyclic voltammetry, laser flash photolysis, and electron spin resonance spin trapping, which provide insights into the reactivity and stability of these compounds under various conditions .

科学研究应用

酰亚胺衍生物中的溶剂化和凝胶形成

Singh 和 Baruah (2008) 的研究探索了溶剂化如何影响酰亚胺衍生物(包括类似于 6-氨基-2-(4-硝基苯基)-1H-苯并[de]异喹啉-1,3(2H)-二酮的化合物)中的反应路径和凝胶形成。他们的研究表明,反应介质(例如,乙酸与 DMF)显着影响由 1,8-萘酐和二胺反应形成的产物,从而导致不同的结构结果和凝胶形成能力 (Singh & Baruah, 2008)。

聚合过程

Xiao 等人 (2015) 合成了 2-氨基-1H-苯并[de]异喹啉-1,3(2H)-二酮的衍生物,展示了它们在可见光 LED(包括紫蓝色、绿色和红光)下作为聚合多功能光引发剂的应用。这些衍生物为传统的樟脑醌基体系提供了一种有效的替代方案,其中一些表现出泛色行为和增强的聚合效率 (Xiao et al., 2015)。

癌症研究

Gilbert 等人 (2020) 报告称,一种萘酰亚胺类似物(在结构上与 6-氨基-2-(4-硝基苯基)-1H-苯并[de]异喹啉-1,3(2H)-二酮相关)通过芳烃烃受体途径选择性地靶向乳腺癌。这种化合物被称为 NAP-6,在乳腺癌细胞模型中显示出强大的作用,突出了其作为靶向癌症治疗的潜力 (Gilbert et al., 2020)。

化学传感器系统

Tolpygin 等人 (2012) 讨论了苯并[de]异喹啉-1,3-二酮新衍生物的合成,这些衍生物对阴离子表现出高化学传感器选择性。通过对这些化合物中的氨基进行功能化,他们获得了具有不同传感能力的亚胺、胺、硫脲和腙 (Tolpygin et al., 2012)。

抗病毒活性

Garcia-Gancedo 等人 (1979) 研究了苯并[de]异喹啉-二酮对单纯疱疹病毒和痘苗病毒的抗病毒作用,展示了它们作为抗病毒剂的潜力。他们的研究结果强调了该化学物质在细胞培养中对病毒复制的抑制作用 (Garcia-Gancedo et al., 1979)。

作用机制

未来方向

The future directions in the field of isoquinoline derivatives research include the development of new strategies for their synthesis , the exploration of their biological potential , and the construction of the core scaffold . The development of novel isoquinoline analogs with potent biological activity is a key focus in this field .

属性

IUPAC Name |

6-amino-2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O4/c19-15-9-8-14-16-12(15)2-1-3-13(16)17(22)20(18(14)23)10-4-6-11(7-5-10)21(24)25/h1-9H,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWXOIFQPQAAMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

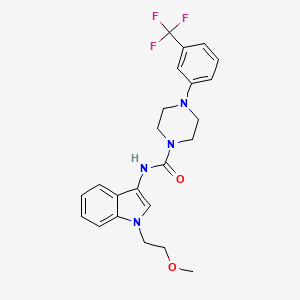

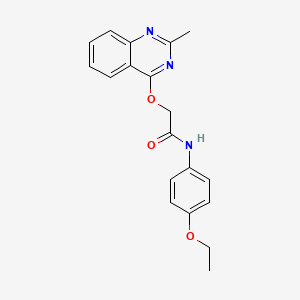

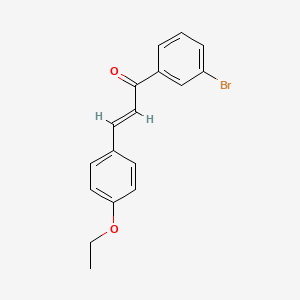

![(1R,5S)-N-(4-chlorobenzyl)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2537866.png)

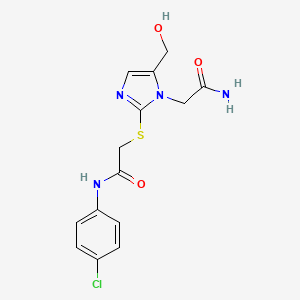

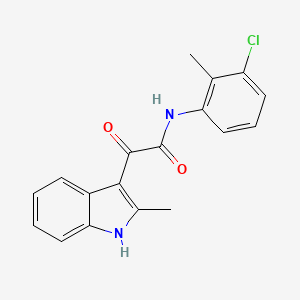

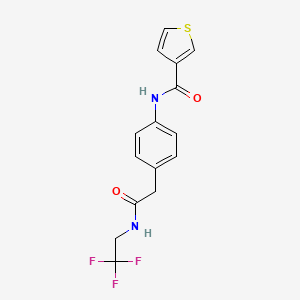

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2537869.png)

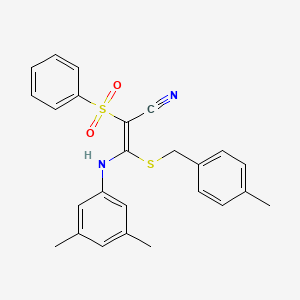

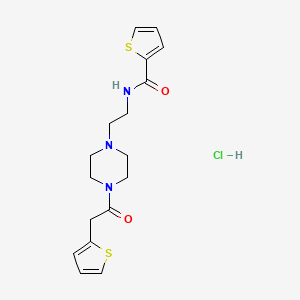

![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)